N1-(4-chlorobenzyl)-N4,N4-diethyl-1,4-benzenediamine
Overview
Description
N1-(4-chlorobenzyl)-N4,N4-diethyl-1,4-benzenediamine (4-CBE) is an organochlorine compound that has been used for a variety of scientific research applications. It is a widely used reagent in organic synthesis, as a building block for other compounds, and as a catalyst in chemical reactions. 4-CBE has also been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.
Scientific Research Applications
Medicinal Chemistry
N1-(4-chlorobenzyl)-N4,N4-diethyl-1,4-benzenediamine and its derivatives have been explored in medicinal chemistry for their potential as therapeutic agents. For instance, compounds structurally related to N1-(4-chlorobenzyl)-N4,N4-diethyl-1,4-benzenediamine have been synthesized and evaluated for their neuroleptic activity, demonstrating a correlation between their structure and activity against apomorphine-induced stereotyped behavior in rats, indicating potential applications in psychosis treatment (Iwanami et al., 1981).
Neuroscience
In the field of neuroscience, research has focused on understanding the effects of similar compounds on brain function. For example, a study reported the preclinical evaluation of a tracer for cerebral perfusion, which is structurally related to N1-(4-chlorobenzyl)-N4,N4-diethyl-1,4-benzenediamine, highlighting its potential in imaging cerebral blood flow and its stability and retention in the brain, suggesting applications in diagnosing and researching neurological disorders (Taylor et al., 1992).
Toxicology
The toxicological aspects of compounds related to N1-(4-chlorobenzyl)-N4,N4-diethyl-1,4-benzenediamine have also been investigated to understand their safety profile. Studies have explored the metabolism of structurally similar compounds, providing insights into their biotransformation and potential toxicological implications, which is crucial for developing safe and effective pharmaceuticals (Nakao et al., 1987).
properties
IUPAC Name |
1-N-[(4-chlorophenyl)methyl]-4-N,4-N-diethylbenzene-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2/c1-3-20(4-2)17-11-9-16(10-12-17)19-13-14-5-7-15(18)8-6-14/h5-12,19H,3-4,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUOFTQRHQYLIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N4,N4-diethyl-1,4-benzenediamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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